molecular formula C5H5BrMgS B3416832 3-Methyl-2-thienylmagnesium bromide CAS No. 95184-07-9

3-Methyl-2-thienylmagnesium bromide

Cat. No. B3416832
CAS RN: 95184-07-9
M. Wt: 201.37 g/mol
InChI Key: BEHJYNUUBPNZRX-UHFFFAOYSA-M
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Description

3-Methyl-2-thienylmagnesium bromide is a Grignard reagent with the chemical formula C₅H₅BrMgS and a molecular weight of 201.3672 . It is commonly used in organic synthesis, particularly in the synthesis of pharmaceuticals and natural products.


Synthesis Analysis

This compound is synthesized as a 0.5M solution in tetrahydrofuran (THF) . It is used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . These carbinols are further dehydrated to form 2-thienyl olefins .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C₅H₅BrMgS . The compound contains a bromine atom (Br), a magnesium atom (Mg), and a thiophene ring (C₄H₃S) with a methyl group (CH₃) attached .


Chemical Reactions Analysis

As a Grignard reagent, this compound participates in Grignard reactions . It can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . These carbinols are further dehydrated to form 2-thienyl olefins .


Physical And Chemical Properties Analysis

This compound is a highly flammable liquid and vapor . It has a density of 0.951 g/mL at 25 °C and a boiling point of 65 °C . It is stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Direct Preparation and Coupling Reactions : 3-Methyl-2-thienylmagnesium bromide is useful in the direct preparation of organometallic reagents. For example, 3-Thienylzinc and 3-thienylmagnesium iodides can be generated from the direct oxidative addition of Rieke zinc and magnesium to 3-iodothiophene. These reagents are regiostable intermediates and undergo various coupling reactions with electrophiles like acid chlorides, aryl iodides, aldehydes, and disulfide (Rieke, Kim, & Wu, 1997).

  • Process Design for Synthesis : The compound has been used in designing scalable processes for synthesizing complex molecules. An example is the synthesis of α-terthienyl from 2,5-dibromothiophene and thienylmagnesium bromide in a stirred tank reactor (Smeets et al., 2003).

  • Labeling Studies in Organic Synthesis : Interaction of 2-thienylmagnesium bromide with various chlorides has been studied for synthesizing labeled thiophene derivatives. These derivatives have applications in understanding chemical structures and reactions (Fowler & Higgins, 1970).

Organic Synthesis and Polymerization

  • Synthesis of Organic Compounds : It's used in the synthesis of organic compounds, like the preparation of terpenes from 3-furylmethylmagnesium bromide and the synthesis of naturally occurring 3-substituted thiophenes (Araki & Butsugan, 1983).

  • Preparation of Polystyrenes : Arylmagnesium bromide, treated with zinc chloride and then reacted with diketene in the presence of palladium chloride, demonstrates the usefulness of this reagent in synthesizing substituted polystyrenes (Itoh, Harada, & Nagashima, 1991).

Advanced Materials and Chemical Modification

  • Preparation of Novel Chemical Structures : The use of this compound in palladium-catalyzed cross-coupling reactions has enabled the synthesis of unique chemical structures like thienylazulenes, exhibiting interesting redox behavior (Shoji et al., 2009).

  • Modification of Carbohydrates : It's been used in carbohydrate chemistry, such as in the anomerization of methyl glycofuranosides and the opening of their furanose rings (Kawana, Kuzuhara, & Emoto, 1981).

Safety and Hazards

This compound is considered hazardous. It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

properties

IUPAC Name

magnesium;3-methyl-2H-thiophen-2-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5S.BrH.Mg/c1-5-2-3-6-4-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHJYNUUBPNZRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]SC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-thienylmagnesium bromide
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3-Methyl-2-thienylmagnesium bromide
Reactant of Route 5
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Reactant of Route 6
3-Methyl-2-thienylmagnesium bromide

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